molecular formula C12H17N3O B2439902 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one CAS No. 1133433-92-7

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one

Cat. No. B2439902
M. Wt: 219.288
InChI Key: SJONZLNUSKUBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its chemical structure, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product. It may also discuss any challenges or unique aspects of the synthesis process.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule.



Chemical Reactions Analysis

This section would discuss how the compound reacts with other substances. It would detail the products of these reactions, the conditions under which they occur, and their mechanisms.



Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with common reagents.


Scientific Research Applications

Cyclization Reactions

  • Cyclization of Aryl-Cyanamides : Involvement in cyclization reactions with aryl-cyanamides, leading to the formation of various derivatives like 2-aminoquinazoline and hexahydro-pyrazino derivatives (Shikhaliev et al., 2008).

Medicinal Chemistry

  • Antimicrobial Screening : A derivative, 4-[3-(4-methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, showed significant antimicrobial activity in studies against various bacteria and fungi (Obasi et al., 2016).

Molecular Chemistry

  • X-ray and NMR Studies : Investigation of the complex structure of 1,4-dimethylpiperazine mono-betaine and its derivatives in solution using X-ray diffraction and NMR spectroscopy (Dega-Szafran et al., 2006).

Sensor Technology

  • Fluorescent Chemosensors : Development of a fluorescent-based receptor for highly selective detection of metal ions like Cu²⁺ and Zn²⁺, demonstrating potential in molecular logic gate applications (Fegade et al., 2015).

Hydrogel Modification

  • Hydrogel Functional Modification : Radiation-induced hydrogels were modified with various amine compounds, including a derivative of 4-aminoantipyrine, to improve their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Analytical Chemistry

  • Colurimetric and Fluorescent Sensors : A Schiff base synthesized from 4-aminoantipyrine showed effective response as a colorimetric sensor for Fe(III) and a “turn-on” fluorescent sensor for Al(III) (Soufeena & Aravindakshan, 2019).

Crystallography

  • Crystal Structure Analysis : Analysis of the crystal structure of a salt derived from 1,4-dimethylpiperazine, providing insights into molecular interactions and configurations (Craig et al., 2012).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.


Future Directions

This would discuss potential future research directions, such as new synthetic routes, potential applications, or theoretical studies.


Please note that the availability of this information can vary widely depending on how extensively the compound has been studied. For a novel or less-studied compound, much of this information may not be available. In such cases, researchers often need to conduct these analyses themselves. If you’re working with a novel compound, please ensure to follow all relevant safety protocols.


properties

IUPAC Name

3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-7-8-15(2)12(16)11(14)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJONZLNUSKUBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one

Synthesis routes and methods

Procedure details

A 50-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 3 (200 mg, 0.80 mmol), ethanol (5 mL) and 10% palladium on carbon (50% wet, 4 mg dry weight). The reaction flask was purged with hydrogen gas and the reaction mixture stirred under a balloon pressure of hydrogen for 2 h. After this time the flask was purged with nitrogen. The catalyst was removed by filtration through a pad of Celite 521 and the filter cake washed with ethanol (10 mL). The filtrate was concentrated under reduced pressure to afford a 94% yield of 4 (166 mg) as a colorless oil: 1H NMR (500 MHz, DMSO-d6) δ 6.89 (d, 2H, T=8.5 Hz), 6.47 (d, 2H, J=8.5 Hz), 4.94 (s, 2H), 3.53 (td, 1H, J=12.0, 4.0 Hz), 3.44 (m, 1H), 3.21 (dt, 1H, J=12.0, 4.0 Hz), 2.92 (dt, 1H, J=12.0, 4.0 Hz), 2.82 (s, 3H), 2.02 (s, 3H); MS (ESI+) m/z 220 (M+H).
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.